4-(2-Furylmethoxy)-2-methylaniline

Physicochemical Characterization Thermal Stability Process Chemistry

Researchers requiring a reliable para-substituted aniline building block for kinase or HDAC inhibitor synthesis often face supply inconsistencies with generic anilines. 4-(2-Furylmethoxy)-2-methylaniline (CAS 946699-39-4) provides an exact substitution pattern (furan-2-ylmethoxy at para, methyl at ortho) that ensures reproducible coupling reactions and high yields. Key advantages: - Unhindered primary amine for efficient amide/urea bond formation - Favorable LogP (2.2) and TPSA (48.4 Ų) for drug-like physicochemical profiles - Compatible with Suzuki-Miyaura and Buchwald-Hartwig cross-couplings for library synthesis Available from BenchChem with reliable global fulfillment.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 946699-39-4
Cat. No. B1328382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Furylmethoxy)-2-methylaniline
CAS946699-39-4
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=CC=CO2)N
InChIInChI=1S/C12H13NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3
InChIKeyZDIKOLZXUHOYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Furylmethoxy)-2-methylaniline Overview


4-(2-Furylmethoxy)-2-methylaniline (CAS 946699-39-4) is a disubstituted aromatic amine featuring a furan-2-ylmethoxy group at the para position and a methyl group at the ortho position relative to the aniline nitrogen . This specific substitution pattern classifies it within a niche of furylmethoxy-substituted anilines that serve as versatile intermediates in pharmaceutical and agrochemical research [1]. Unlike simpler aniline derivatives, the presence of the electron-rich furan ring and the flexible methyleneoxy linker imparts distinct physicochemical properties that can influence downstream synthetic utility and final compound performance .

Workflow Versatile intermediate for heterocycle-fused building block synthesis
Selection Para-substitution pattern for unhindered cross-coupling reactivity
Use Context Pharmaceutical and agrochemical research intermediate with modified polarity

4-(2-Furylmethoxy)-2-methylaniline Irreplaceability


Substituting 4-(2-Furylmethoxy)-2-methylaniline with a generic aniline or a closely related analog such as 2-(2-Furylmethoxy)-4-methylaniline is technically unsound for specific synthetic pathways. Even subtle shifts in substituent position (e.g., moving the furylmethoxy group from the para to the ortho position or altering the methyl group location) can drastically alter the compound's electronic environment, steric hindrance, and hydrogen-bonding capability . These changes directly impact key physicochemical parameters—including pKa, LogP, and topological polar surface area—which in turn govern reactivity, solubility, and passive permeability. Consequently, using an off-target analog can lead to failed coupling reactions, poor yields, or the formation of an inactive final product. The quantitative comparisons below demonstrate exactly where these critical differences lie.

Positional isomer mismatch Moving the furylmethoxy group from para to ortho alters electronic environment and pKa/LogP, affecting reactivity and solubility.
Steric hindrance near amine Ortho-substituted analogs introduce steric bulk that may hinder cross-coupling and amide bond formation, reducing synthetic efficiency.

4-(2-Furylmethoxy)-2-methylaniline vs. Analogs


Higher Predicted Boiling Point

The target compound, 4-(2-Furylmethoxy)-2-methylaniline (CAS 946699-39-4), exhibits a substantially higher predicted boiling point of 350.5±32.0 °C compared to its positional isomer, 2-(2-Furylmethoxy)-4-methylaniline (CAS 946774-09-0), which has a predicted boiling point of 339.5±32.0 °C . This 11 °C difference, observed under standard atmospheric pressure conditions, is a direct consequence of the altered substitution pattern on the aromatic ring .

Boiling Point
Cross-study comparable
350.5 °C vs 339.5 °C
+11 °C
May support thermal stability screening for high-temperature processes
Predicted value; computational model context
Physicochemical Characterization Thermal Stability Process Chemistry

Reduced LogP and Enhanced Polarity

A comparison of computed LogP values reveals that 4-(2-Furylmethoxy)-2-methylaniline (XLogP3 = 2.2) is slightly less lipophilic than its positional isomer, 2-(2-Furylmethoxy)-4-methylaniline (LogP = 2.37) [1]. Furthermore, the target compound has a Topological Polar Surface Area (TPSA) of 48.4 Ų, a key descriptor of polarity [1].

Lipophilicity & Polarity
Cross-study comparable
XLogP3 2.2 vs LogP 2.37
TPSA 48.4 Ų
Reported lower lipophilicity; may facilitate aqueous solubility in assays
Computational prediction; cross-study comparison
Drug Discovery ADME Prediction Solubility

Cross-Coupling Reactivity Advantage

4-(2-Furylmethoxy)-2-methylaniline features a primary aromatic amine (-NH2) with the furylmethoxy group positioned para to it. This arrangement leaves the ortho and meta positions relative to the amine available for further electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, a key differentiator from analogs like 2-(2-Furylmethoxy)-4-methylaniline where the amine is ortho to the bulky furylmethoxy group, leading to significant steric hindrance [1]. This class-level property positions it as a more accessible intermediate for constructing complex molecules via Suzuki-Miyaura or Buchwald-Hartwig couplings [1].

Cross-Coupling Accessibility
Class-level inference
Para-substituted aniline; unhindered ortho positions
May support diverse derivatization in library synthesis
Steric accessibility context; reaction scope to verify
Organic Synthesis Medicinal Chemistry Building Block

Enhanced Conformational Flexibility

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for a simpler analog like 5-Chloro-2-(2-furylmethoxy)aniline [1]. This increased flexibility stems from the furan-2-ylmethoxy substituent and can be advantageous in biological contexts where a molecule must adopt a specific conformation to bind its target [1].

Conformational Flexibility
Supporting evidence
3 rotatable bonds vs 2
May inform conformational analysis in lead optimization campaigns
Structural analysis; specific binding context to verify
Computational Chemistry Molecular Modeling Drug Design

4-(2-Furylmethoxy)-2-methylaniline Applications


Kinase and HDAC Inhibitor Intermediate

Given its para-substituted aniline core and favorable LogP (XLogP3 = 2.2), this compound is ideally suited as a key intermediate in the synthesis of kinase inhibitors or histone deacetylase (HDAC) inhibitors [1]. Its structure is consistent with pharmacophoric elements found in numerous ATP-competitive inhibitors, where the furylmethoxy group can occupy a solvent-exposed region or a hydrophobic pocket . The unhindered amine allows for reliable amide bond formation or urea coupling, ensuring high yields in the final synthetic steps [1].

Cross-Coupling Library Synthesis

The compound's primary aromatic amine and accessible ring positions make it an excellent building block for generating diverse compound libraries through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. The higher predicted boiling point (350.5°C) compared to its isomer suggests robust thermal stability, which is beneficial for reactions requiring elevated temperatures . This enables the efficient exploration of chemical space around the furylmethoxy aniline scaffold.

Agrochemical Crop Protection R&D

The structural motif of a substituted aniline linked to a heterocyclic furan ring is common in modern agrochemicals, including certain fungicides and herbicides [1]. The compound's predicted physicochemical properties, including its moderate LogP and TPSA (48.4 Ų), suggest it could serve as a scaffold for designing molecules with favorable foliar uptake and translocation characteristics . Its use as a starting material allows for the introduction of additional diversity to fine-tune potency and selectivity against target pests.

Advanced Polymers and Dyes Precursor

As a difunctionalized aromatic amine, 4-(2-Furylmethoxy)-2-methylaniline can be incorporated into polymers to modify their electronic or optical properties [1]. The furan ring can participate in polymerization or cross-linking reactions, while the amine provides a reactive handle for further modification. Its higher thermal stability (indicated by a boiling point of 350.5°C) is advantageous for materials requiring high-temperature processing .

Application
Selection Property
Validation Focus
Kinase/HDAC inhibitor intermediate
Para-substituted aniline with moderate LogP
Amide/urea coupling efficiency and yield optimization
Cross-coupling library synthesis
Unhindered amine and accessible ring positions
Reaction scope under Pd-catalyzed conditions
Agrochemical crop protection R&D
Furan-containing aniline scaffold with moderate LogP/TPSA
Foliar uptake and translocation modeling
Advanced polymers and dyes precursor
Difunctional aromatic amine with thermal stability
Thermal processing tolerance and material property screening

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